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Potency of FIIN-3 Against EGFR Mutants

The following table summarizes the anti-proliferative activity (measured as EC₅₀) of FIIN-3 from available

research data. Please note that data for some specific cell lines is not available in the search results.

Cell Model /
Kinase

Mutation / Type
Potency (EC₅₀ or
IC₅₀)

Notes

Ba/F3 Cells [1] EGFR L858R 17 nM Anti-proliferative
activity

Ba/F3 Cells [1] EGFR L858R/T790M 231 nM Anti-proliferative
activity

Ba/F3 Cells [1] EGFR vIII (WT kinase
domain)

135 nM Anti-proliferative
activity

Kinase Activity [1] Wild-Type EGFR 43 nM (IC₅₀) Direct kinase inhibition

Mechanism of Action: A Dual-Targeting Inhibitor
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FIIN-3 is characterized as an irreversible inhibitor [1]. Its most distinctive feature is the ability to

covalently inhibit both FGFR and EGFR kinases by targeting distinct cysteine residues within their ATP-

binding pockets [2].

Structural Flexibility: The conformational flexibility of its acrylamide substituent allows it to adapt

and form covalent bonds with different cysteine residues present in FGFRs and EGFR [2].
Overcoming Resistance: This mechanism is particularly relevant for overcoming gatekeeper

mutations (like V564M in FGFR2) that often confer resistance to first-generation inhibitors [2]. Crystal
structures of FIIN-3 bound to FGFR4 V550L and EGFR L858R have illustrated this structural basis for

dual targeting [2].

The diagram below illustrates this unique covalent binding mechanism.
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Key Experimental Protocols

The search results provide insights into the standard methodologies used to generate the data on FIIN-3.
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1. Cell-Based Anti-Proliferative Assay [1] This protocol is used to determine the EC₅₀ values, which

indicate the concentration of a compound required to reduce cell proliferation by half.

1. Plate engineered Ba/F3 cells
(harboring specific EGFR mutation)

2. Treat with FIIN-3
(Gradient concentrations for 72 hrs)

3. Add MTS reagent
(Incubate for several hours)

4. Measure absorbance at 490nm
(Formazan product correlates to viable cells)

5. Calculate EC₅₀

(Concentration for 50% growth inhibition)

Click to download full resolution via product page

2. Immunoblotting (Western Blot) Analysis [2] This method confirms the direct inhibition of the target

kinase and its downstream signaling pathway by FIIN-3.

Cell Treatment: Cells are treated with FIIN-3 for a set period (e.g., 2 hours) [3].

Cell Lysis: Proteins are extracted from the cells using a lysis buffer.
Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.

Membrane Transfer: Proteins are transferred to a PVDF membrane.
Antibody Probing: The membrane is incubated with specific primary antibodies (e.g., anti-EGFR,

anti-pEGFR, anti-pAKT, anti-pERK) and then HRP-conjugated secondary antibodies [3].
Detection: Signal is developed using chemiluminescence to visualize the levels of total and

phosphorylated proteins, demonstrating the inhibitory effect of FIIN-3.
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Is FIIN-3 selective for mutant EGFR over wild-type EGFR? The data indicates that FIIN-3 is more

potent against the EGFR L858R mutant (EC₅₀ 17 nM) than against wild-type EGFR (EC₅₀ 43 nM) [1].

However, this level of selectivity is not as high as that seen with third-generation mutant-specific inhibitors

like osimertinib. Its primary design and highest potency are for FGFR kinases [1] [2].

Can FIIN-3 overcome the T790M resistance mutation? Yes, but with moderate potency. FIIN-3 shows

anti-proliferative activity against Ba/F3 cells harboring the L858R/T790M double mutation with an EC₅₀ of

231 nM [1]. This demonstrates its potential to target this resistant mutant, albeit less effectively than the

single L858R mutant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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